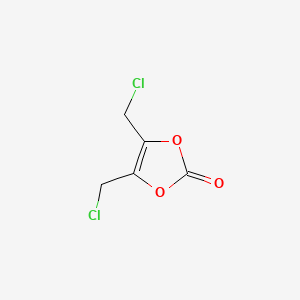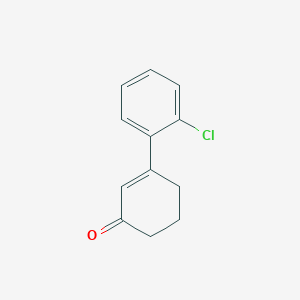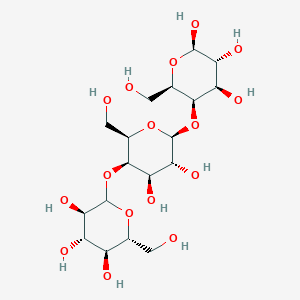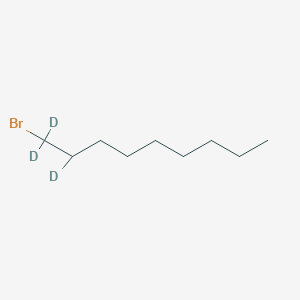
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol is a synthetic organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydronaphthalene structure. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol typically involves multi-step organic reactions. One common approach might include the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 1-tetralone.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base to form an intermediate.
Reduction: The intermediate is then subjected to reduction conditions, often using hydrogen gas and a metal catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a dichlorophenyl ketone, while reduction could produce a fully saturated naphthalene derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors. It could be used in assays to understand its interaction with biological macromolecules.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the tetrahydronaphthalene structure provides stability and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenone: A ketone derivative with similar structural features.
4-(3,4-Dichlorophenyl)-1-naphthol: A related compound with a hydroxyl group on the naphthalene ring.
3,4-Dichlorophenyl-1,2,3,4-tetrahydronaphthalene: A compound with a similar backbone but lacking the hydroxyl group.
Uniqueness
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol is unique due to its specific stereochemistry and the presence of both dichlorophenyl and hydroxyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
167026-37-1 |
|---|---|
Molecular Formula |
C₁₆H₁₄Cl₂O |
Molecular Weight |
293.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)


